molecular formula C9H6ClNO2 B1581283 7-Chloro-1H-indole-2-carboxylic acid CAS No. 28899-75-4

7-Chloro-1H-indole-2-carboxylic acid

Cat. No. B1581283
CAS RN: 28899-75-4
M. Wt: 195.6 g/mol
InChI Key: NVKAHBFPKVINGE-UHFFFAOYSA-N
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Description

7-Chloro-1H-indole-2-carboxylic acid is a chemical compound with the empirical formula C9H6ClNO2 . It has a molecular weight of 195.60 and is typically found in solid form .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a chlorine atom attached at the 7th position and a carboxylic acid group attached at the 2nd position .


Physical And Chemical Properties Analysis

7-Chloro-1H-indole-2-carboxylic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of indole-2-carboxylic acid derivatives, including those derived from 1-Propyl-1H-indole-2-carboxylic acid, has been a focal point of research due to their therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, suggesting potential for developing potent lead compounds in antimicrobial therapy (Raju et al., 2015).

NMDA-Glycine Antagonists

Tricyclic indole-2-carboxylic acids, including 7-chloro derivatives, have been synthesized as potent NMDA-glycine antagonists. These compounds show potential for neurological applications due to their effect on the NMDA receptor, a critical component in neurologic function (Katayama et al., 2001).

Electrochemical and Capacitance Applications

Studies have explored the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties. This research is crucial for developing materials with specific electronic and physical characteristics for various industrial applications (Ma et al., 2015).

Cancer Detection Using Optical Imaging

The development of a novel water-soluble near-infrared dye based on 1H-indole-5-carboxylic acid for cancer detection using optical imaging has been a significant breakthrough. This dye's enhanced quantum yield and stability for bioconjugation make it a promising candidate for molecular-based beacons in cancer detection (Pham et al., 2005).

Anticholinergic Activity

Research on indol-2-carboxylic acid esters containing the N-phenylpiperazine moiety has shown potential anticholinergic activity, which could be significant indeveloping new therapies for conditions related to the cholinergic system. These studies offer insights into the relationship between chemical structures and biological effects, opening avenues for novel drug design (Padrtová et al., 2020).

Electrophysiological Studies and Muscle Relaxant Properties

Compounds in the series of substituted indole-1-carboxylic acids have been evaluated for their smooth muscle relaxant properties, especially for bladder-selective applications. Electrophysiological studies suggest that these compounds activate large-conductance Ca(2+)-activated potassium channels, making them potentially useful for treating conditions like urge urinary incontinence (Butera et al., 2001).

Synthesis and Cytotoxic Activity in Cancer Research

Studies focusing on the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have revealed their potent cytotoxic activity against various carcinoma cell lines. These compounds' ability to induce apoptotic DNA fragmentation and their molecular docking studies highlight their potential as novel anticancer agents (Bhatt et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible solid . The compound does not have a flash point .

properties

IUPAC Name

7-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAHBFPKVINGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183088
Record name 7-Chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indole-2-carboxylic acid

CAS RN

28899-75-4
Record name 7-Chloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28899-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-indole-2-carboxylic acid
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Record name 7-Chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
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Record name 7-chloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3.40 g (15.2 mmol) of ethyl 7-chloro-2-indolecarboxylate, 100 ml of 2N sodium hydroxide solution and 100 ml of ethanol was refluxed for an hour. The solvent was then distilled off under reduced pressure. Thereafter ice water was added to the residue and the resulting mixture was acidified with conc. hydrochloric acid and extracted three times with ethyl acetate. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 2.85 g (95.8%) of 7-chloro-2-indolecarboxylic acid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… 7-chloro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-indole-2-carboxamide (26) Compound 26 was prepared from 7-chloro-1H-indole-2-carboxylic acid (92ámg, 0.47ámmol) …
Number of citations: 18 www.sciencedirect.com
AH Tarawneh - 2015 - egrove.olemiss.edu
JDTic is a KOR selective antagonist belonging to the trans (3R, 4R)-dimethyl-4-(3-hydroxyphenyl) piperidine scaffold, which is known as an opioid antagonist pharmacophore for all …
Number of citations: 2 egrove.olemiss.edu
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org

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